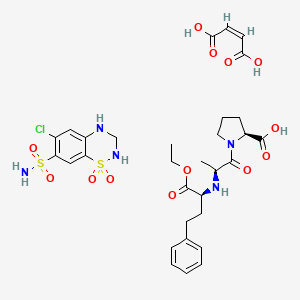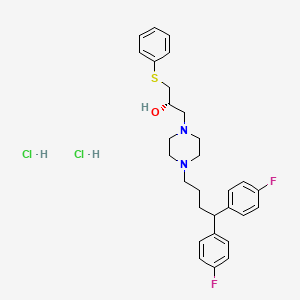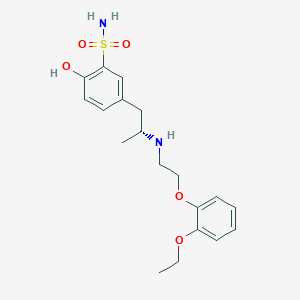
L3Zwn2hon0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of L3ZWN2HON0 involves several synthetic routes and reaction conditions. One common method includes the synthesis of pyrrolopyridine-structure compounds, which are known for their significant inhibitory activity on JAK family proteins . The preparation method typically involves the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure.
Analyse Chemischer Reaktionen
L3ZWN2HON0 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the compound can be metabolized to form Tamsulosin M-4 Metabolite, which has a similar chemical structure .
Wissenschaftliche Forschungsanwendungen
L3ZWN2HON0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential inhibitory effects on specific proteins, such as JAK family proteins . In medicine, it is explored for its potential therapeutic applications in treating diseases related to these proteins. Additionally, the compound is used in industrial applications, such as the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of L3ZWN2HON0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the activity of JAK family proteins, which play a crucial role in various cellular processes. This inhibition leads to the modulation of downstream signaling pathways, ultimately affecting cellular functions and responses .
Vergleich Mit ähnlichen Verbindungen
L3ZWN2HON0 can be compared with other similar compounds, such as pyridazine compounds and other pyrrolopyridine-structure compounds. These compounds share similar chemical structures and inhibitory activities but may differ in their specific molecular targets and pathways. The uniqueness of this compound lies in its specific inhibitory activity on JAK family proteins and its potential therapeutic applications .
Conclusion
This compound is a versatile compound with significant scientific and industrial applications. Its unique chemical structure and inhibitory activity on JAK family proteins make it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
176223-33-9 |
|---|---|
Molekularformel |
C19H26N2O5S |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
5-[(2R)-2-[2-(2-ethoxyphenoxy)ethylamino]propyl]-2-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C19H26N2O5S/c1-3-25-17-6-4-5-7-18(17)26-11-10-21-14(2)12-15-8-9-16(22)19(13-15)27(20,23)24/h4-9,13-14,21-22H,3,10-12H2,1-2H3,(H2,20,23,24)/t14-/m1/s1 |
InChI-Schlüssel |
UIDNSBDGPKUJHU-CQSZACIVSA-N |
Isomerische SMILES |
CCOC1=CC=CC=C1OCCN[C@H](C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Kanonische SMILES |
CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


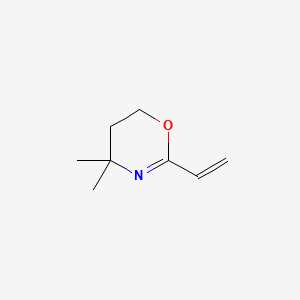



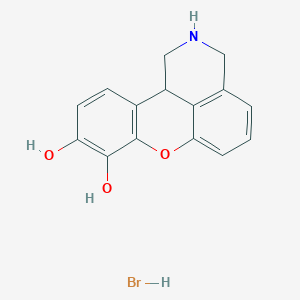

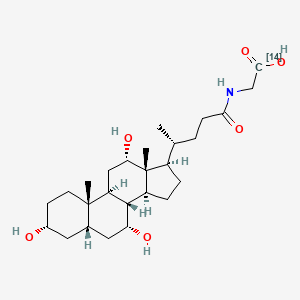
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
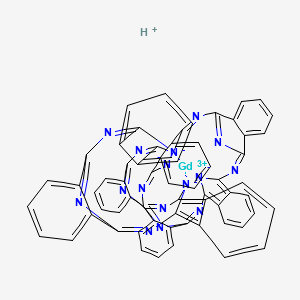

![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,15S,17S,18R,19S,20S)-3-[2-(diethylamino)ethyl]-6,18-dimethoxy-17-(3,4,5-trimethoxybenzoyl)oxy-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban-19-carboxylate](/img/structure/B12757589.png)
